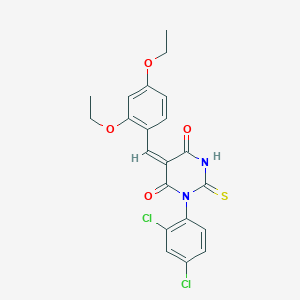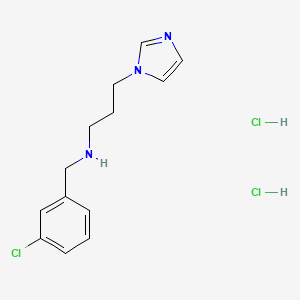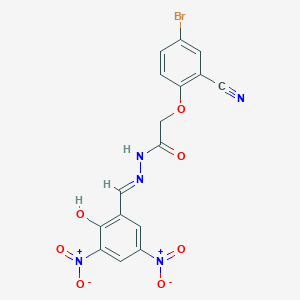![molecular formula C18H20N2O2S B5967350 2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5967350.png)
2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}phenol, also known as MPPT, is a compound that has been studied for its potential use in various scientific research applications.
作用機序
The mechanism of action of 2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}phenol involves its selective binding to the 5-HT1A receptor subtype. This binding blocks the receptor's activation by serotonin, which leads to the downstream effects of reduced anxiety and depression.
Biochemical and Physiological Effects:
2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}phenol has been shown to have several biochemical and physiological effects. In addition to its selective serotonin receptor antagonism, 2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}phenol has been shown to have antioxidant properties and to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
One advantage of using 2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}phenol in lab experiments is its selectivity for the 5-HT1A receptor subtype. This allows for more targeted studies of the receptor's function and potential therapeutic applications. However, one limitation of using 2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}phenol is its relatively low potency compared to other selective serotonin receptor antagonists.
将来の方向性
There are several potential future directions for research on 2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}phenol. One area of interest is its potential use in the treatment of anxiety and depression. Further studies could explore the efficacy of 2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}phenol in animal models and in clinical trials. Another area of interest is its potential use as an antioxidant and acetylcholinesterase inhibitor. Studies could explore the potential neuroprotective effects of 2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}phenol in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could explore the potential of 2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}phenol as a tool for studying the function of the 5-HT1A receptor subtype and its role in various physiological and pathological processes.
合成法
The synthesis method for 2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}phenol involves the reaction of 4-(4-methoxyphenyl)piperazine with carbon disulfide and sodium hydroxide to form 2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}phenol. The reaction is carried out under reflux conditions and the resulting product is purified through recrystallization.
科学的研究の応用
2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}phenol has been studied for its potential use in various scientific research applications. One such application is its use as a selective serotonin receptor antagonist. 2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}phenol has been shown to selectively block the 5-HT1A receptor subtype, which is involved in the regulation of anxiety and depression. This makes 2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}phenol a potential candidate for the treatment of these disorders.
特性
IUPAC Name |
(2-hydroxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-22-15-8-6-14(7-9-15)19-10-12-20(13-11-19)18(23)16-4-2-3-5-17(16)21/h2-9,21H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGZZZKUJZOTGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=S)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(ethylthio)ethyl] 6-methyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B5967272.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]methanamine](/img/structure/B5967278.png)
![N-[5-({1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5967300.png)



![2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B5967331.png)
![4-(4,5-dimethoxy-2-nitrobenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5967334.png)
![2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-{[1-(1-piperidinyl)cyclopentyl]methyl}acetamide](/img/structure/B5967337.png)
![2-{4-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5967345.png)
![3-allyl-5-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5967365.png)

![4-(2-chloro-4-fluorobenzyl)-3-[2-(4-cyclopentyl-1-piperazinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5967374.png)
![2-[(4-bromobenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5967377.png)